6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Medicine: The compound has demonstrated antiviral, anticancer, and antimicrobial activities in various in vitro studies
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it inhibits shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in bacteria . This inhibition disrupts the metabolic pathways of the target organisms, leading to their death or growth inhibition .
Comparison with Similar Compounds
Similar compounds to 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include:
- 3-ET-6-(4-methoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 6-(4-ethoxyphenyl)-3-(trifluoromethyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 6-(3,4-dimethoxyphenyl)-3-propyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
These compounds share a similar triazolothiadiazine core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-15-6-10-17(11-7-15)23-21(28)20-19(16-8-12-18(13-9-16)29-5-2)26-27-14(3)24-25-22(27)30-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
BLVAQKBIFOYHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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